1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of phenylpiperidines, which are characterized by a piperidine ring substituted with a phenyl group. This compound is primarily recognized as a metabolite and precursor of the analgesic drug meperidine, also known as pethidine. Its significance in pharmacology stems from its potential role in the synthesis and metabolism of opioid medications.
This compound can be sourced from various chemical suppliers and is often utilized in research settings for its relevance to opioid pharmacology. Its identification is crucial in studies involving pethidine and its derivatives, highlighting its importance in both clinical and laboratory environments.
1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride is classified under:
The synthesis of 1-methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride typically involves multi-step organic reactions, starting from readily available piperidine derivatives.
1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride has a complex molecular structure characterized by:
The compound's structural data can be represented using various chemical notation systems:
1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride can participate in several chemical reactions typical for carboxylic acids and amines:
The reactivity of this compound is influenced by the presence of functional groups such as carboxylic acids and amines, which can facilitate nucleophilic attacks or electrophilic substitutions.
As a precursor to meperidine, 1-methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride plays a role in opioid pharmacodynamics:
The metabolic pathway illustrates that variations in enzyme activity among individuals can significantly affect the concentration of this compound and its metabolites in the body.
1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride exhibits:
Key chemical properties include:
1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride has several applications in scientific research:
The discovery of 1-methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride is intrinsically linked to the broader development of phenylpiperidine-based analgesics. The foundational breakthrough occurred in 1939 when Otto Eisleb and Otto Schumann at IG Farben synthesized meperidine (1-methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester), the first fully synthetic opioid. Marketed as Dolantin or Demerol, meperidine demonstrated that simplified morphine-like structures could retain analgesic efficacy. This validated the hypothesis that non-natural scaffolds could bypass the complexity of alkaloid extraction [1].
Phenylpiperidine derivatives emerged as a strategic response to the global morphine shortage during World War II. Researchers systematically modified meperidine’s core structure:
These efforts positioned 1-methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride as a chemical intermediate rather than a therapeutic endpoint. Its significance lies in enabling scalable synthesis of analogs and elucidating structure-activity relationships (SAR) for opioid receptor binding. The United Nations documented its role in 1950 as part of global efforts to catalog synthetic morphine substitutes [1].
Table 1: Key Milestones in Phenylpiperidine Analgesic Development
Year | Development | Significance |
---|---|---|
1939 | Eisleb/Schumann synthesize meperidine | First synthetic opioid analgesic |
1940s | Systematic modification of piperidine scaffold | Identification of critical pharmacophores |
1950 | UN Bulletin on Narcotics classifies derivatives | Formal recognition as morphine substitutes |
This compound serves as the primary de-ethylated metabolite of meperidine (pethidine). Hepatic carboxylesterases hydrolyze meperidine’s ethyl ester group, yielding 1-methyl-4-phenylpiperidine-2-carboxylic acid (meperidinic acid), which is subsequently decarboxylated to form normeperidine (1-methyl-4-phenylpiperidine) [4].
Metabolic studies reveal critical pharmacological implications:
Table 2: Metabolic Reactions Involving Meperidine and Its Derivatives
Compound | Metabolic Reaction | Enzyme Involved | Biological Activity |
---|---|---|---|
Meperidine (parent) | Hydrolysis | Hepatic carboxylesterase | μ-opioid agonist |
1-Methyl-4-phenylpiperidine-2-carboxylic acid | Intermediate | N/A | Inactive precursor |
Normeperidine | Decarboxylation of carboxylic acid | Spontaneous/CYP450 | Neurotoxic, convulsant |
1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride is regulated as a List I Chemical Precursor under global controlled substance frameworks due to its structural and synthetic relationship to Schedule II opioids like meperidine. Key regulatory aspects include:
Table 3: Regulatory Status Across Jurisdictions
Jurisdiction | Legal Framework | Classification | Restrictions |
---|---|---|---|
United States | Texas Controlled Substances Act | Penalty Group 2 precursor | Transaction reporting required |
United Kingdom | Misuse of Drugs Regulations 2001 | Schedule 2 precursor | Licensed handling only |
International | UN Bulletin on Narcotics (1950) | Synthetic morphine substitute | Research/export controls |
The compound’s status as a non-prescribable intermediate excludes it from medical inventories, placing it solely under industrial/chemical regulatory oversight. This contrasts with its metabolite normeperidine, which is controlled as a direct opioid derivative [2] [3].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: